5-(2-Bromo-5-fluorophenyl)thiazol-2-amine
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Overview
Description
5-(2-Bromo-5-fluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromo and fluorophenyl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-(2-Bromo-5-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-bromo-5-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-(2-Bromo-5-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide, ethanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Bromo-5-fluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Bromo-5-fluorophenyl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of the bromo and fluorophenyl groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-(2-Bromo-5-fluorophenyl)thiazol-2-amine include:
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal activity.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H6BrFN2S |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-(2-bromo-5-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-7-2-1-5(11)3-6(7)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
YWUWQAXOPAHTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
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